molecular formula C17H24N2O B15289590 Propyphenazone impurity C [EP impurity]

Propyphenazone impurity C [EP impurity]

Cat. No.: B15289590
M. Wt: 272.4 g/mol
InChI Key: AHKJXHYOTWRIKD-UHFFFAOYSA-N
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Description

4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the pyrazolone ring through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield halogenated derivatives .

Scientific Research Applications

4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and compounds with similar structural features, such as:

Uniqueness

What sets 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1,5-dimethyl-4-(4-methylpentan-2-yl)-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H24N2O/c1-12(2)11-13(3)16-14(4)18(5)19(17(16)20)15-9-7-6-8-10-15/h6-10,12-13H,11H2,1-5H3

InChI Key

AHKJXHYOTWRIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CC(C)C

Origin of Product

United States

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